molecular formula C17H20FN3O B10958112 (2-fluorophenyl){4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazin-1-yl}methanone

(2-fluorophenyl){4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B10958112
M. Wt: 301.36 g/mol
InChI Key: ANJHZZNDQTVMDD-UHFFFAOYSA-N
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Description

(2-FLUOROPHENYL){4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that features a fluorophenyl group, a pyrrole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-FLUOROPHENYL){4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrrole intermediate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-FLUOROPHENYL){4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and Grignard reagents for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-FLUOROPHENYL){4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}METHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2-FLUOROPHENYL){4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-FLUOROPHENYL){4-[(1-METHYL-1H-INDOL-2-YL)METHYL]PIPERAZINO}METHANONE: Similar structure but with an indole ring instead of a pyrrole ring.

    (2-FLUOROPHENYL){4-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYL]PIPERAZINO}METHANONE: Contains an imidazole ring instead of a pyrrole ring.

Uniqueness

The uniqueness of (2-FLUOROPHENYL){4-[(1-METHYL-1H-PYRROL-2-YL)METHYL]PIPERAZINO}METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H20FN3O

Molecular Weight

301.36 g/mol

IUPAC Name

(2-fluorophenyl)-[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C17H20FN3O/c1-19-8-4-5-14(19)13-20-9-11-21(12-10-20)17(22)15-6-2-3-7-16(15)18/h2-8H,9-13H2,1H3

InChI Key

ANJHZZNDQTVMDD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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